molecular formula C9H11ClIN B11838471 (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride

Katalognummer: B11838471
Molekulargewicht: 295.55 g/mol
InChI-Schlüssel: KXPCULLKBZKNFC-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of an iodine atom at the 5th position of the indene ring and an amine group at the 2nd position. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the iodination of 2,3-dihydro-1H-indene followed by the introduction of the amine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amine group can then be introduced through a reductive amination process using an appropriate amine source and a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Wissenschaftliche Forschungsanwendungen

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine hydrochloride
  • (S)-5-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride
  • (S)-5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can also be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Eigenschaften

Molekularformel

C9H11ClIN

Molekulargewicht

295.55 g/mol

IUPAC-Name

(2S)-5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1

InChI-Schlüssel

KXPCULLKBZKNFC-FVGYRXGTSA-N

Isomerische SMILES

C1[C@@H](CC2=C1C=CC(=C2)I)N.Cl

Kanonische SMILES

C1C(CC2=C1C=CC(=C2)I)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.